2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Description
Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-8-9(5-6-14)11(12-13)10-4-3-7-15-10/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIXXEFFBKTUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
Pyrazole synthesis often starts from chalcones or α,β-unsaturated ketones reacting with hydrazine derivatives. For example, reactions of chalcones with hydrazine hydrate or substituted hydrazines under reflux in ethanol yield pyrazoline intermediates, which can be oxidized to pyrazoles.
N1-Ethyl Substitution
N-alkylation of the pyrazole nitrogen is typically achieved using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO. This step selectively installs the ethyl group at the N1 position.
Acetaldehyde Functional Group Installation
The acetaldehyde group at the 4-position of the pyrazole ring can be introduced via formylation reactions. One common approach is the Vilsmeier-Haack reaction, where the pyrazole compound is treated with a mixture of DMF and POCl3, generating a formyl chloride intermediate that reacts to form the aldehyde group.
Alternatively, oxidation of hydroxymethyl intermediates or direct lithiation followed by quenching with DMF can be used to introduce the aldehyde functionality.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chalcone formation | Thiophene-2-carbaldehyde + acetophenone derivative, base, ethanol | α,β-unsaturated ketone (chalcone) |
| 2 | Pyrazoline cyclization | Chalcone + hydrazine hydrate, reflux ethanol | Pyrazoline intermediate |
| 3 | Pyrazole oxidation | Oxidizing agent (e.g., DDQ, MnO2) | Pyrazole ring formation |
| 4 | N1-Ethylation | Ethyl bromide + base (K2CO3), DMF | N1-ethyl substituted pyrazole |
| 5 | Formylation (acetaldehyde installation) | Vilsmeier-Haack reagent (DMF + POCl3) | This compound |
Research Findings and Analytical Data
- The pyrazole ring formation and substitution pattern have been confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry.
- The aldehyde proton typically appears as a distinctive singlet around 9-10 ppm in the ^1H NMR spectrum, confirming successful formylation.
- Single crystal X-ray crystallography has been used in related pyrazole systems to confirm molecular structure and substitution patterns, though specific crystallographic data for this compound may be limited.
- The presence of the thiophene ring influences the chemical shifts in NMR spectra and contributes to the compound's electronic properties.
Notes on Variations and Optimization
- Alternative oxidizing agents and reaction conditions can be employed to optimize yields and purity.
- Protecting groups may be used to prevent side reactions during alkylation or formylation steps.
- The choice of solvent and temperature critically affects the selectivity and efficiency of each step.
- Recent literature suggests that microwave-assisted synthesis and greener solvents can improve reaction times and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted thiophene and pyrazole derivatives.
Scientific Research Applications
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene and pyrazole rings allows for interactions with aromatic and heteroaromatic binding sites, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Pyridine : Thiophene-containing analogs (e.g., the target compound) exhibit greater electron-rich character compared to pyridine derivatives, influencing reactivity in electrophilic substitutions .
- N1 Substituents: Ethyl groups improve solubility in nonpolar solvents, while propargyl groups enable modular functionalization via Huisgen cycloaddition .
Condensation Reactions
- Example: 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (90% yield) was synthesized via base-catalyzed condensation of pyrazole-4-carbaldehyde and 2-cyanoacetamide in ethanol .
Cross-Coupling Strategies
- Claisen-Schmidt/Suzuki Coupling : highlights the use of these reactions to introduce aryl and benzofuran groups, demonstrating compatibility with pyrazole-thiophene scaffolds .
Physical and Chemical Properties
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Stability : Acetaldehyde derivatives are prone to oxidation; stabilization may require inert storage conditions (e.g., argon atmosphere, low temperatures) .
- Crystallinity : Pyrazole-thiophene hybrids often form stable crystals suitable for X-ray diffraction, as seen in and .
Antimicrobial Activity
- Benzofuran Derivatives : Compounds with pyrazole-thiophene-benzofuran hybrids () showed moderate antibacterial activity against S. aureus (MIC: 8–16 µg/mL) and antifungal activity against C. albicans (MIC: 16–32 µg/mL) . The target compound’s acetaldehyde group could enhance bioactivity by enabling Schiff base formation.
Biological Activity
Overview
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound characterized by the presence of both thiophene and pyrazole rings. This unique structural composition contributes to its potential biological activities, particularly in medicinal chemistry. The compound has garnered attention for its possible applications in various fields, including antimicrobial and anticancer research.
The biological activity of this compound is mediated through its interaction with various biological targets:
Targets of Action:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biochemical Pathways:
The exact biochemical pathways affected by this compound remain under investigation, but it is believed to influence pathways related to inflammation and cancer progression due to the properties associated with thiophene and pyrazole derivatives.
Antimicrobial Properties
Research indicates that compounds with thiophene and pyrazole moieties exhibit significant antimicrobial activity. Preliminary studies on similar compounds suggest that they can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Anticancer Potential
The anticancer properties of this compound have been explored in vitro. Studies have shown that this compound can induce apoptosis in cancer cells, likely through the modulation of apoptotic pathways. The compound's ability to interfere with cell cycle progression has also been noted, suggesting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of thiophene-pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .
Case Study 2: Anticancer Activity
Another study investigated the effect of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to reduced viability of cancer cells, with a notable increase in apoptotic markers observed through flow cytometry analysis.
Comparative Analysis
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Varies by target |
| Similar Thiophene Derivative | Similar Compound | Antimicrobial | IC50: 45 μM |
| Similar Pyrazole Derivative | Similar Compound | Anticancer | IC50: 50 μM |
Q & A
Basic: How can researchers optimize the synthesis of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate solvents (e.g., propan-2-ol, dioxane) and catalysts (e.g., hydrazine hydrate) to enhance reaction efficiency. For example, refluxing in propan-2-ol with hydrazine hydrate for 3–4 hours under controlled temperature (60–80°C) improves cyclization and reduces byproducts . Monitoring reaction progress via TLC and employing recrystallization (e.g., using propan-2-ol) ensures purity. Adjusting stoichiometric ratios of intermediates, such as pyrazole and thiophene derivatives, can also mitigate side reactions .
Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) and thiophene ring vibrations .
- NMR (¹H/¹³C) : Confirms regiochemistry of the pyrazole ring (e.g., shifts at δ 8.1–8.3 ppm for pyrazole protons) and spatial arrangement of the ethyl and thiophene substituents .
- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrazolone-thiophene hybrids .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use human PDE3 isoforms (PDE3A/PDE3B) to measure IC₅₀ values via fluorescence-based methods, as done for pyrazole-thiazole analogs .
- Antimicrobial Screening : Employ broth microdilution (e.g., against S. aureus or E. coli) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity Testing : Utilize MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .
Advanced: How can computational modeling predict binding interactions with biological targets like PDE3?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to dock the compound into PDE3’s active site, focusing on hydrogen bonding with Gln³⁷⁶ and hydrophobic interactions with Phe³⁷⁸ .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding poses and ligand-induced conformational changes .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with PDE3 inhibition to guide structural modifications .
Advanced: What factors influence regioselectivity during pyrazole ring formation in this compound?
Methodological Answer:
Regioselectivity is controlled by:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-position of pyrazole favor 1,3-dipolar cycloaddition at the 4-position .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, directing thiophene substitution to the pyrazole’s 3-position .
- Catalytic Systems : Acidic conditions (e.g., HCl/EtOH) promote protonation of intermediates, reducing steric hindrance .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) with HPLC monitoring. Aldehyde groups may degrade under strong alkaline conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for crystalline forms) .
- Light Sensitivity : Store solutions in amber vials; assess photodegradation via UV-Vis spectroscopy under UV light exposure .
Advanced: How can structure-activity relationship (SAR) studies enhance PDE3 inhibition?
Methodological Answer:
- Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the pyrazole’s 1-position to improve PDE3A affinity (IC₅₀ < 1 μM) .
- Side Chain Optimization : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or benzothiophene to modulate solubility and potency .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Assays : Repeat experiments under standardized conditions (e.g., identical cell lines, enzyme batches) .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may skew results .
- Cross-Validation : Compare data with structurally related compounds (e.g., pyrazolone-thiophene hybrids) to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
